molecular formula C8H18N2 B13243871 [3-(Cyclopropylamino)propyl]dimethylamine

[3-(Cyclopropylamino)propyl]dimethylamine

Katalognummer: B13243871
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: MFHQVTHYVRBQGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Cyclopropylamino)propyl]dimethylamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by the presence of a cyclopropylamino group attached to a propyl chain, which is further connected to a dimethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclopropylamino)propyl]dimethylamine typically involves the reaction of cyclopropylamine with a suitable propyl halide, followed by the introduction of the dimethylamine group. One common method involves the use of cyclopropylamine and 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Cyclopropylamino)propyl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[3-(Cyclopropylamino)propyl]dimethylamine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of [3-(Cyclopropylamino)propyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylamino group may contribute to its binding affinity and specificity, while the dimethylamine group can influence its solubility and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-(Cyclopropylamino)propyl]methylamine: Similar structure but with one less methyl group.

    [3-(Cyclopropylamino)propyl]ethylamine: Similar structure but with an ethyl group instead of a dimethylamine group.

    [3-(Cyclopropylamino)propyl]amine: Similar structure but without the dimethyl groups.

Uniqueness

[3-(Cyclopropylamino)propyl]dimethylamine is unique due to the presence of both cyclopropylamino and dimethylamine groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C8H18N2

Molekulargewicht

142.24 g/mol

IUPAC-Name

N-cyclopropyl-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-10(2)7-3-6-9-8-4-5-8/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

MFHQVTHYVRBQGH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.